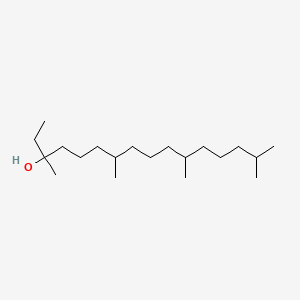
3,7,11,15-Tetramethylhexadecan-3-ol
Cat. No. B8788161
Key on ui cas rn:
85761-30-4
M. Wt: 298.5 g/mol
InChI Key: CVPIIXFZNPKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04824972
Procedure details


5.8 mmol of (3R,7R)-3,7,11-trimethyldodecyl bromide are heated at reflux for 1/4 hour in 20 ml of ethyl acetate with activated magnesium. Then, there are added at 0° C. 1 g of (S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane and 0.9 g of copper(I)-2-propylacetylide (or 1.2 g of copper(I) bromide/dimethyl sulphide complex). The temperature of the reaction mixture is subsequently left to rise to room temperature and the mixture is stirred overnight. 10 ml of ammonium with ethyl ether. The extract is dried and concentrated, and the residue is distilled in a bulb-tube (b.p.0.01 =140° C.). There are obtained 1.28 g (72%) (or 1.41 g (79%) of (3R,7R,11R)-1-)2',5'-dimethoxy-3',4',6'-trimethylphenyl)-3,7,11,15-tetramethylhexadecan-3-ol as a colourless oil.
Name
(3R,7R)-3,7,11-trimethyldodecyl bromide
Quantity
5.8 mmol
Type
reactant
Reaction Step One

Name
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
Quantity
1 g
Type
reactant
Reaction Step Two

[Compound]
Name
copper(I)-2-propylacetylide
Quantity
0.9 g
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C@H:2]([CH2:6][CH2:7][CH2:8][C@H:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:3][CH2:4]Br.[Mg].CO[C:20]1[C:25](C)=C(C)C(OC)=[C:22](C)[C:21]=1[CH2:31]C[C@]1(C)OC1.[NH4+].C(OCC)(=[O:40])C>C(OCC)C>[CH3:1][C:2]([OH:40])([CH2:6][CH2:7][CH2:8][CH:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH2:14][CH2:25][CH2:20][CH:21]([CH3:31])[CH3:22])[CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
(3R,7R)-3,7,11-trimethyldodecyl bromide
|
|
Quantity
|
5.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@H](CCBr)CCC[C@@H](CCCC(C)C)C
|
Step Two
|
Name
|
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=C(C(=C1C)C)OC)C)CC[C@]1(CO1)C
|
Step Three
[Compound]
|
Name
|
copper(I)-2-propylacetylide
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, there are added at 0° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The temperature of the reaction mixture is subsequently left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled in a bulb-tube (b.p.0.01 =140° C.)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC)(CCCC(CCCC(CCCC(C)C)C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
